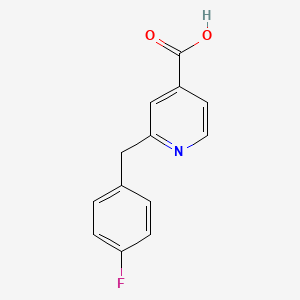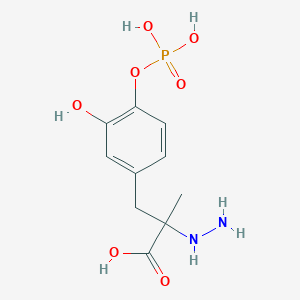
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Empagliflozin, which is used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
Métodos De Preparación
The synthesis of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used in biological studies to understand the mechanisms of glucose transport and metabolism.
Medicine: It is used in pharmacological studies to develop new treatments for diabetes and other metabolic disorders.
Industry: It is used in the pharmaceutical industry for the development and production of antidiabetic drugs .
Mecanismo De Acción
The mechanism of action of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
Comparación Con Compuestos Similares
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin can be compared with other SGLT2 inhibitors such as:
- Canagliflozin
- Dapagliflozin
- Ertugliflozin These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles. The uniqueness of this compound lies in its specific structural modifications that may offer advantages in terms of selectivity and potency .
Propiedades
Fórmula molecular |
C21H25ClO8 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)-methoxymethyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO8/c1-28-19(11-3-6-13(24)7-4-11)14-9-12(5-8-15(14)22)21(29-2)20(27)18(26)17(25)16(10-23)30-21/h3-9,16-20,23-27H,10H2,1-2H3/t16-,17-,18+,19?,20-,21+/m1/s1 |
Clave InChI |
XCXMIDPQEGVACY-GATVDHSRSA-N |
SMILES isomérico |
COC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl |
SMILES canónico |
COC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)






![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)

